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Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindoline

Cat. No.: B567688 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of novel compounds is paramount. This guide provides a comparative analysis of

the expected structural and spectroscopic features of 4-Bromo-3,3-dimethylindoline, a

heterocyclic compound with potential applications in medicinal chemistry. Due to the limited

availability of direct experimental data for this specific derivative, this guide leverages data from

closely related analogs and predictive models to offer a foundational framework for its

characterization.

The indoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a

wide range of biological activities. The introduction of a bromine atom and two methyl groups at

the 3-position of the indoline ring, as in 4-Bromo-3,3-dimethylindoline, is anticipated to

significantly influence its physicochemical and pharmacological properties. Accurate structural

elucidation is the first step in unlocking the potential of such novel molecules.

Predicted Spectroscopic and Physical Data
To aid researchers in the identification and confirmation of 4-Bromo-3,3-dimethylindoline, the

following tables summarize its predicted molecular properties and expected spectroscopic data.

These values are derived from computational models and comparison with structurally similar

compounds, such as 4-bromo-3,3-dimethylindolin-2-one and other bromo-substituted indoline

derivatives.[1][2]
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Property Value

Molecular Formula C₁₀H₁₂BrN

Molecular Weight 226.11 g/mol

CAS Number 1227418-26-9

Predicted XlogP ~2.4-3.0

Predicted Boiling Point ~280-300 °C at 760 mmHg

Predicted Density ~1.4-1.5 g/cm³

Table 1: Predicted Physicochemical Properties of 4-Bromo-3,3-dimethylindoline.
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Nucleus
Predicted Chemical Shift
(δ) ppm

Notes

¹H NMR

Aromatic Protons 6.8 - 7.5

Three protons on the benzene

ring, likely exhibiting splitting

patterns (doublets, triplets)

characteristic of a 1,2,4-

trisubstituted benzene. The

electron-withdrawing bromine

atom will influence the

chemical shifts.

Methylene Protons (-CH₂-) ~3.0 - 3.5

A singlet or two doublets (if

diastereotopic) corresponding

to the two protons at the 2-

position of the indoline ring.

Methyl Protons (-CH₃) ~1.2 - 1.5

A singlet representing the six

protons of the two methyl

groups at the 3-position.

Amine Proton (-NH-) Broad signal, ~3.5 - 5.0

The chemical shift can be

highly variable depending on

the solvent and concentration.

¹³C NMR

Aromatic Carbons 110 - 150

Six signals are expected for

the benzene ring carbons. The

carbon bearing the bromine

will be significantly shifted.

Quaternary Carbon (-C(CH₃)₂-) ~40 - 50
The carbon at the 3-position

bearing the two methyl groups.

Methylene Carbon (-CH₂-) ~50 - 60
The carbon at the 2-position of

the indoline ring.

Methyl Carbons (-CH₃) ~20 - 30
A single signal for the two

equivalent methyl groups.
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Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-3,3-dimethylindoline in

CDCl₃.

Technique Expected m/z Values Interpretation

Mass Spectrometry (EI-MS) 225/227

Molecular ion peak (M⁺)

showing the characteristic

isotopic pattern for a

compound containing one

bromine atom.

210/212
Loss of a methyl group ([M-

CH₃]⁺).

146
Loss of the bromine atom ([M-

Br]⁺).

High-Resolution Mass

Spectrometry (HRMS)

Calculated for [M+H]⁺:

C₁₀H₁₃BrN⁺

Precise mass measurement to

confirm the elemental

composition.

Table 3: Expected Mass Spectrometry Fragmentation for 4-Bromo-3,3-dimethylindoline.

Experimental Protocols for Structural Elucidation
The definitive confirmation of the structure of 4-Bromo-3,3-dimethylindoline would rely on a

combination of spectroscopic and analytical techniques. The following are detailed

methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the chemical environment of the protons

and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Experiments:

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts,

integration, and coupling constants of the protons.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of

the carbon atoms.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same

spin system.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations, which is crucial for establishing the connectivity of the

molecular skeleton.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and

to gain insights into its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, an Orbitrap or a Time-of-Flight (TOF)

analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or

Electron Ionization - EI).

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe or direct injection may be

used.

Procedure:

Acquire a full scan mass spectrum to identify the molecular ion peak.

For HRMS, perform a high-resolution scan to obtain the accurate mass of the molecular ion.
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Perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting

fragment ions to support the proposed structure.

X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid

state.[3][4][5][6][7]

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can

be achieved by slow evaporation of a solvent from a saturated solution of the compound, or

by vapor diffusion techniques.

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a

low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure using appropriate software packages. The refined structure will provide

precise bond lengths, bond angles, and the overall conformation of the molecule.

Visualization of Experimental Workflow
The logical flow for the structural elucidation of 4-Bromo-3,3-dimethylindoline is depicted

below.
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Caption: Workflow for the synthesis and structural confirmation of 4-Bromo-3,3-
dimethylindoline.

Signaling Pathway and Logical Relationships
The structural information obtained from these experiments is interconnected and provides a

comprehensive picture of the molecule.
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Caption: Logical relationship between experimental data and structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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